molecular formula C9H20N2S B13296925 Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine

Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine

Cat. No.: B13296925
M. Wt: 188.34 g/mol
InChI Key: MMQCWNRGQZDUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine can be synthesized through a multi-step process. One common method involves the reaction of dimethylamine with a thiolane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .

Scientific Research Applications

Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine is unique due to its specific combination of the thiolane ring and the dimethylaminopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H20N2S

Molecular Weight

188.34 g/mol

IUPAC Name

N',N'-dimethyl-N-(thiolan-3-yl)propane-1,3-diamine

InChI

InChI=1S/C9H20N2S/c1-11(2)6-3-5-10-9-4-7-12-8-9/h9-10H,3-8H2,1-2H3

InChI Key

MMQCWNRGQZDUJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.